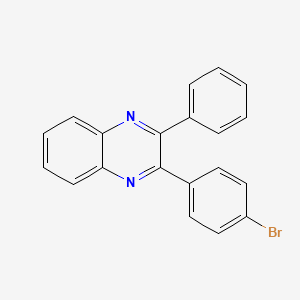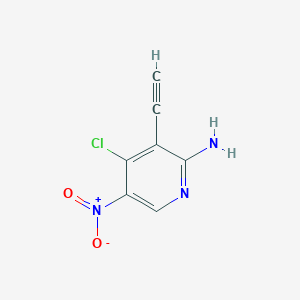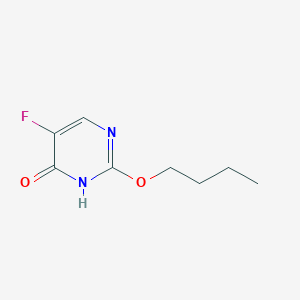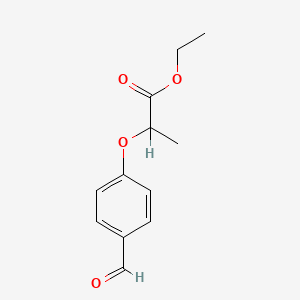
1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. This compound has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol .
Méthodes De Préparation
The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzyl bromide.
Reaction Conditions: The key steps include alkylation, methylation, and acylation reactions. For instance, the benzylation of 5-methoxyindole can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as phospholipase A2, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid can be compared with other indole-3-acetic acid derivatives:
Similar Compounds: Examples include 1H-indole-3-acetic acid, 5-methoxyindole-3-acetic acid, and 2-methylindole-3-acetic acid.
Propriétés
Numéro CAS |
59283-35-1 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H19NO3/c1-13-16(11-19(21)22)17-10-15(23-2)8-9-18(17)20(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22) |
Clé InChI |
ZEKCBTQHDTUHRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)





![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8783029.png)
![6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8783035.png)



